molecular formula C13H11ClFN B252774 N-(2-chloro-6-fluorobenzyl)aniline

N-(2-chloro-6-fluorobenzyl)aniline

Cat. No.: B252774
M. Wt: 235.68 g/mol
InChI Key: FRXVJNYPRPXKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-6-fluorobenzyl)aniline is a useful research compound. Its molecular formula is C13H11ClFN and its molecular weight is 235.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11ClFN

Molecular Weight

235.68 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]aniline

InChI

InChI=1S/C13H11ClFN/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h1-8,16H,9H2

InChI Key

FRXVJNYPRPXKNK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCC2=C(C=CC=C2Cl)F

Canonical SMILES

C1=CC=C(C=C1)NCC2=C(C=CC=C2Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of aniline (3.95 mL, 43.3 mmol), 2-fluoro-6-chlorobenzaldehyde (7.46 g, 47.7 mmol) and glacial acetic acid (6.2 mL, 105.2 mmol) in dichloroethane (100 mL) was heated at 70° C. for 2 h. After cooling to rt, sodium triacetoxyborohydride (13.8 g, 65.1 mmol) was added and the mixture stirred at rt for 2.5 h, before further sodium triacetoxyborohydride (4.6 g, 21.7 mmol) was added and the mixture stirred at rt for 1 h. H2O (100 mL) was added cautiously and the mixture was stirred for 5 min; 10M aqueous NaOH (20 mL) and DCM (50 mL) were added, the phases were separated, and the aqueous phase was extracted with DCM (2×50 mL). The combined organic phases were washed with brine (50 mL) and concentrated in vacuo. Purification by gradient column chromatography eluting with 0-10% EtOAc in iso-hexane yielded the title compound (10.5 g, 44.6 mmol).
Quantity
3.95 mL
Type
reactant
Reaction Step One
Quantity
7.46 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.